molecular formula C22H34N4 B4077220 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine

Cat. No.: B4077220
M. Wt: 354.5 g/mol
InChI Key: VCKIBUIFGVLLMQ-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group, a methyl group, and a propyl chain linked to a dimethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a chelating agent, binding to metal ions and altering their reactivity . The piperidine ring can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine is unique due to its combination of a pyrazole moiety, a piperidine ring, and a phenylethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4/c1-19-17-20(2)26(23-19)15-8-13-24(3)22-11-7-14-25(18-22)16-12-21-9-5-4-6-10-21/h4-6,9-10,17,22H,7-8,11-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIBUIFGVLLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN(C)C2CCCN(C2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine
Reactant of Route 6
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine

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